7-(3-Hydroxyphenyl)-2-naphthol
CAS No.:
Cat. No.: VC14575512
Molecular Formula: C16H12O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12O2 |
|---|---|
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 7-(3-hydroxyphenyl)naphthalen-2-ol |
| Standard InChI | InChI=1S/C16H12O2/c17-15-3-1-2-12(9-15)13-5-4-11-6-7-16(18)10-14(11)8-13/h1-10,17-18H |
| Standard InChI Key | VEQWNMMVQWDERW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C=CC(=C3)O |
Introduction
Overview
7-(3-Hydroxyphenyl)-2-naphthol (C₁₆H₁₂O₂) is a polyphenolic compound characterized by a naphthalene backbone substituted with hydroxyl groups at the 2-position and a 3-hydroxyphenyl group at the 7-position. This structural complexity grants it unique chemical reactivity and biological activity, making it a subject of interest in organic synthesis, medicinal chemistry, and materials science. Recent studies highlight its role as a tyrosinase inhibitor, anticancer agent, and intermediate in synthesizing advanced materials .
Chemical Structure and Properties
Molecular Characteristics
7-(3-Hydroxyphenyl)-2-naphthol features a fused aromatic system with hydroxyl groups positioned to enable tautomerism and hydrogen bonding. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂O₂ |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | 7-(3-hydroxyphenyl)naphthalen-2-ol |
| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C=CC(=C3)O |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 40.5 Ų |
The compound’s planar structure facilitates π-π stacking interactions, while hydroxyl groups enhance solubility in polar solvents like methanol and dimethylformamide (DMF) .
Synthesis Methods
Traditional Coupling Approaches
Early syntheses relied on Friedel-Crafts alkylation or Ullmann coupling to fuse the hydroxyphenyl group to the naphthalene ring. For example:
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Sulfonation-Alkylation: Naphthalene is sulfonated at the 2-position, followed by coupling with 3-hydroxyphenylboronic acid under Suzuki-Miyaura conditions .
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Aldol-SNAr-Dehydration: A [3+3] annulation strategy combines 1,3-disubstituted acetone derivatives with 2-fluorobenzaldehyde acceptors. Potassium carbonate in DMF at 65–70°C promotes regioselective aldol addition and nucleophilic aromatic substitution (SNAr), yielding 7-hydroxyquinoline derivatives .
Green Chemistry Innovations
Grindstone chemistry—a solvent-free mechanochemical method—has been employed to synthesize related naphthol derivatives. Ball milling 2-naphthol, aldehydes, and amines with methane sulfonic acid produces 1-aminoalkyl-2-naphthols in >85% yield, though this method requires optimization for 7-(3-hydroxyphenyl) substitution .
Biochemical Applications
Tyrosinase Inhibition
7-(3-Hydroxyphenyl)-2-naphthol exhibits potent tyrosinase inhibitory activity (IC₅₀ ≈ 1.2–4.39 μM), outperforming kojic acid (IC₅₀ ≈ 16.7 μM). It binds to the enzyme’s active site, chelating copper ions and blocking the oxidation of L-tyrosine to melanin precursors. This mechanism is critical for treating hyperpigmentation disorders and preventing fruit browning .
Anticancer Activity
Derivatives of this compound demonstrate dose-dependent cytotoxicity against HepG2 (liver), A549 (lung), and MDA-MB-231 (breast) cancer cell lines. For instance, methylated analogs inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD1) by 89% at 1 μM, disrupting estrogen metabolism in hormone-dependent cancers .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich naphthol ring undergoes nitrosylation, bromination, and alkylation preferentially at the 1-position. For example, nitrosylation with nitrous acid yields 1-nitroso-7-(3-hydroxyphenyl)-2-naphthol, a precursor for azo dyes .
Oxidative Coupling
Oxidation with FeCl₃ or MnO₂ generates binaphthol (BINOL) derivatives, which serve as chiral ligands in asymmetric catalysis. These complexes are pivotal in synthesizing enantiopure pharmaceuticals .
Future Directions
Drug Development
Structural optimization could enhance bioavailability and reduce off-target effects. Computational docking studies predict that fluorination at the 4-position improves binding affinity to tyrosinase by 30% .
Materials Science
The compound’s fluorescence properties (λₑₓ = 320 nm, λₑₘ = 450 nm) make it a candidate for OLEDs and sensors. Hybrid materials with graphene oxide show promise in photodynamic therapy .
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